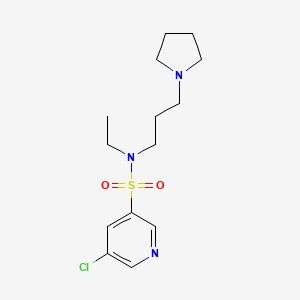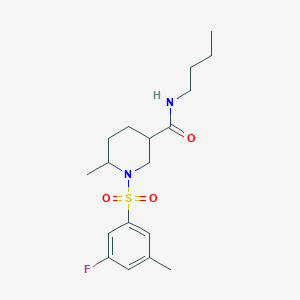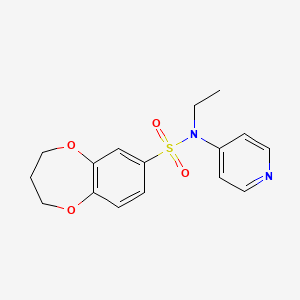![molecular formula C16H21F3N4O B6971070 2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6971070.png)
2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoroethyl group, and a piperidinylmethyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases that involve the modulation of specific molecular pathways.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the derivative and the biological system .
Comparación Con Compuestos Similares
2-Cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-5-carboxamide
2-Cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-6-carboxamide
Uniqueness: This compound is unique due to its specific arrangement of functional groups, which can lead to distinct biological activities and chemical properties compared to similar compounds. Its trifluoroethyl group, in particular, contributes to its stability and reactivity.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O/c17-16(18,19)10-23-7-4-11(5-8-23)9-21-15(24)13-3-6-20-14(22-13)12-1-2-12/h3,6,11-12H,1-2,4-5,7-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRALZIQIYXZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)NCC3CCN(CC3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6970987.png)
![[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6970995.png)
![[6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B6970997.png)
![N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6971004.png)

![N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971022.png)

![N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B6971038.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6971046.png)
![N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B6971048.png)
![N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B6971057.png)
![6-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazine-3-carboxamide](/img/structure/B6971059.png)
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide](/img/structure/B6971063.png)

